molecular formula C7H8ClN5 B2786026 7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1542673-15-3

7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2786026
CAS No.: 1542673-15-3
M. Wt: 197.63
InChI Key: ZCWIHJWWDGDFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Triazolo[4,5-d]Pyrimidine Research

The triazolo[4,5-d]pyrimidine core originated in the 1970s as part of efforts to synthesize nitrogen-rich heterocycles for antiviral applications. Early work focused on unsubstituted derivatives, but limited bioavailability prompted structural diversification. A breakthrough occurred in 2017 when Li et al. synthesized 27 derivatives, identifying compound 27 (7-chloro-3-(4-fluorobenzyl)) as a potent lysine-specific demethylase 1 (LSD1) inhibitor (IC₅₀ = 0.78 μM). Docking studies revealed that chloro-substitution at position 7 enhanced π-π stacking with Tyr761 and hydrogen bonding with Arg316, establishing structure-activity relationship (SAR) principles for future designs.

Significance of 7-Chloro Derivatives in Medicinal Chemistry

Chlorine’s electronegativity and van der Waals radius (1.8 Å) make it ideal for optimizing target binding. In triazolopyrimidines, 7-chloro substitution:

  • Improves metabolic stability : Chlorine reduces oxidative degradation by cytochrome P450 enzymes.
  • Enhances target affinity : In LSD1 inhibitors, the 7-chloro group increases binding energy by 2.3 kcal/mol compared to unsubstituted analogs.
  • Modulates solubility : LogP values for 7-chloro derivatives average 2.1 ± 0.3, balancing lipophilicity and aqueous solubility.
Substituent Position Target Protein Binding Affinity (IC₅₀, μM)
7-H LSD1 12.4
7-Cl LSD1 0.78
7-Br LSD1

Properties

IUPAC Name

7-chloro-3-propan-2-yltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWIHJWWDGDFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=NC=N2)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

7-Chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • IUPAC Name : 7-chloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • Molecular Formula : C7H8ClN5
  • Molecular Weight : 197.63 g/mol
  • CAS Number : 1542673-15-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that triazolopyrimidine derivatives can inhibit key enzymes associated with cancer progression and microbial resistance.

Anticancer Activity

Recent studies have shown that triazolopyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that similar triazolopyrimidine derivatives can induce apoptosis in cancer cell lines by inhibiting the prenylation of proteins essential for tumor growth. This mechanism was particularly noted in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models .
  • In vivo studies using xenograft mouse models revealed that these compounds can significantly reduce tumor growth without causing notable hepatotoxicity. The compounds exhibited good systemic circulation and metabolic stability .

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties:

  • Studies have indicated that certain triazolopyrimidine derivatives possess activity against ESKAPE pathogens, which are known for their antibiotic resistance. These compounds demonstrated a promising antibacterial profile in vitro against various resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazolopyrimidine derivatives is crucial for optimizing their pharmacological profiles:

  • Modifications at the C6 position of the pyrimidine ring have been linked to enhanced potency against specific cancer cell lines. For example, substituents that increase hydrophobic interactions often lead to improved binding affinity to target enzymes involved in cancer metabolism .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study evaluated a series of triazolopyrimidine derivatives in xenograft models. The results indicated a dose-dependent reduction in tumor size with minimal side effects observed in liver function tests .
  • Case Study on Antimicrobial Resistance :
    • In a comparative study against ESKAPE pathogens, certain derivatives exhibited significant inhibition zones compared to standard antibiotics like ciprofloxacin. This highlights the potential of these compounds as alternatives in treating resistant infections .

Data Table: Biological Activity Summary

Activity TypeCompound TestedResultReference
AnticancerTriazolopyrimidine Derivative RB-07-16Significant tumor growth reduction
AntimicrobialTriazolopyrimidine DerivativeEffective against ESKAPE pathogens
In vivo EfficacyTriazolopyrimidine DerivativeMinimal hepatotoxicity observed
SAR AnalysisVarious Triazolopyrimidine DerivativesEnhanced potency with specific modifications

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the efficacy of triazolo-pyrimidine derivatives in cancer treatment. For instance, compounds similar to 7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been investigated for their ability to inhibit the proliferation of cancer cells.

A notable case is the development of C6-substituted pyrazolopyrimidine inhibitors that demonstrated significant antitumor activity in xenograft mouse models of multiple myeloma and pancreatic ductal adenocarcinoma (PDAC). These compounds were shown to reduce tumor growth effectively while exhibiting low hepatotoxicity, indicating a favorable safety profile for further development as human therapeutics .

Compound Target Cancer Type Efficacy Toxicity
RB-07-16Multiple MyelomaSignificant reduction in tumor growthLow hepatotoxicity
C6-PyraP-BPPancreatic CancerEffective in vivo activityMinimal histopathological damage

Antimalarial Activity

Another promising application of compounds related to this compound is their potential as antimalarial agents. Research has identified dual inhibitors targeting plasmodial kinases that exhibit potent antiplasmodial activity. These inhibitors could serve as novel therapeutic options against malaria, particularly given the rising resistance to traditional treatments .

Synthetic Chemistry Applications

The synthesis of this compound and its analogs is an area of active research. The synthesis pathways often involve multi-step processes that can yield various derivatives with altered biological activities.

Synthesis Pathways

The compound can be synthesized through several methods involving the reaction of appropriate precursors under controlled conditions. For example, one synthetic route includes the chlorination of pyrimidine derivatives followed by cyclization reactions to form the triazole ring structure. This modular approach allows for the introduction of different substituents at various positions on the pyrimidine and triazole rings, potentially enhancing biological activity .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical properties and biological interactions. Key analogs include:

Compound Name R-Group at Position 3 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
7-Chloro-3-cyclopentyl Cyclopentyl C₉H₁₀ClN₅ 223.66 Not reported
7-Chloro-3-(2-chlorobenzyl) (2-Chlorophenyl)methyl C₁₁H₇Cl₂N₅ 280.12 Not reported
7-Chloro-3-benzyl Benzyl C₁₀H₈ClN₅ 233.65 255–256
7-Chloro-3-phenethyl Phenethyl C₁₁H₁₀ClN₅ 259.70 Not reported
Target Compound Isopropyl C₈H₁₀ClN₅ 211.65 (calculated) Not reported

Key Observations :

  • Aromatic Substituents : Benzyl and phenethyl groups increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Substituent Variations at Position 7

The chlorine atom at position 7 is a common feature in many analogs, but substitutions with other groups (e.g., amines, thioethers) are observed:

Compound Name R-Group at Position 7 Biological Relevance Key References
7-(Piperazin-1-yl)-3-benzyl Piperazine Potential kinase or receptor modulation
7-(Morpholin-4-yl)-3-benzyl Morpholine Enhanced solubility and bioavailability
7-Chloro (Target Compound) Chlorine Versatile intermediate for further derivatization

Key Observations :

  • Chlorine as a Leaving Group : The 7-chloro substituent facilitates nucleophilic substitution reactions, enabling the introduction of amines (e.g., piperazine ) or thioethers (e.g., propylthio in Ticagrelor impurities ).
  • Piperazine/Morpholine Derivatives : These substitutions enhance water solubility and are common in drug candidates targeting CNS receptors .

Q & A

Q. What are the established synthetic routes for 7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

The synthesis typically involves cyclization and diazotization reactions. A common method starts with a substituted pyrimidine precursor, where nitrosation using sodium nitrite (NaNO₂) in acetic acid under controlled temperature (0–25°C) facilitates triazole ring formation. For example, analogs like 7-chloro-3-methyl derivatives are synthesized via diazotization of 5-amino-4-chloro precursors, yielding ~84–86% purity after recrystallization or chromatography . Key parameters include solvent choice (e.g., acetic acid for protonation), stoichiometric control of NaNO₂, and post-reaction purification using silica gel chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential for structural confirmation. For instance, ¹H NMR resolves protons on the triazole and pyrimidine rings, while MS confirms molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). X-ray crystallography may further elucidate solid-state conformation, though this requires high-purity crystals .

Q. What is the proposed mechanism of action for triazolo-pyrimidine derivatives in biological systems?

These compounds often target enzymes or receptors via heterocyclic core interactions. For example:

  • Kinase inhibition : Derivatives with substituents like quinoline groups show c-Met tyrosine kinase inhibition (IC₅₀ <0.9 μM) via competitive ATP-binding site interactions .
  • NADPH oxidase inhibition : Analog VAS3947 (a triazolo-pyrimidine sulfide) blocks reactive oxygen species (ROS) production by disrupting enzyme assembly .

Q. What structural features influence the compound’s bioactivity?

Key structure-activity relationships (SAR) include:

PositionFunctional GroupImpact
3-positionPropan-2-ylEnhances metabolic stability and lipophilicity
7-positionChlorineIncreases electrophilicity, aiding covalent binding to targets
5-positionMethylthio/arylModulates kinase selectivity and potency

Q. How do researchers address solubility and stability challenges?

  • Solubility : Use co-solvents (e.g., DMSO) or prodrug strategies (e.g., esterification).
  • Stability : Store at -20°C in inert atmospheres; avoid prolonged exposure to light/moisture .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scaled-up production?

Optimization strategies:

ParameterConditionOutcome
SolventEthanol/water mixturesReduces side reactions vs. pure acetic acid
CatalystPd(PPh₃)₂Cl₂ for cross-couplingEnhanes Suzuki reaction efficiency (90% yield)
PurificationGradient elution chromatographyAchieves >99% purity

Q. How to resolve contradictions in biological activity data across analogs?

Contradictions arise from substituent effects. For example:

  • Case Study : 3-(quinolin-6-ylmethyl) analogs show c-Met inhibition (IC₅₀ <0.9 μM), while 7-(quinolin-6-ylmethyl)-purines are inactive.
  • Resolution : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and molecular dynamics (MD) simulations to map steric clashes .

Q. What strategies enhance selectivity for target proteins?

  • Fragment-based drug design : Introduce polar groups (e.g., methoxy) to exploit hydrogen-bonding differences between kinase isoforms .
  • Proteomic profiling : Use kinome-wide screening to identify off-target effects and refine substituents .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Dosing : Administer intravenously (1–5 mg/kg) to assess bioavailability.
  • Analytical methods : LC-MS/MS quantifies plasma/tissue concentrations.
  • Metabolite ID : Hepatic microsome assays identify primary metabolites (e.g., dechlorinated derivatives) .

Q. Can computational modeling predict SAR trends for novel derivatives?

Yes. Tools include:

  • Docking (AutoDock Vina) : Predict binding poses to c-Met or NADPH oxidase.
  • QSAR models : Relate logP and polar surface area to IC₅₀ values.
  • ADMET prediction (SwissADME) : Forecast bioavailability and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.